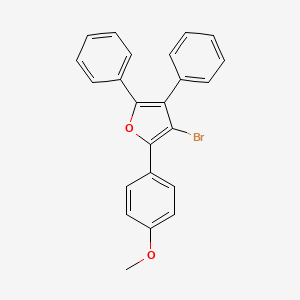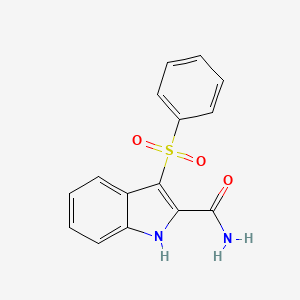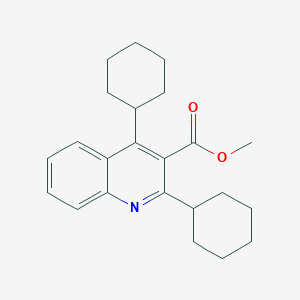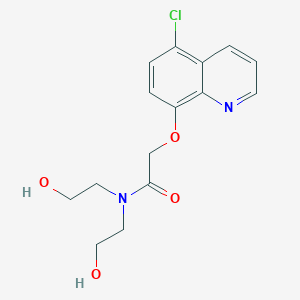![molecular formula C13H19NO5 B12909981 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate CAS No. 132537-22-5](/img/structure/B12909981.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring attached to a carboxylate group, which is further linked to a chain of ethoxy groups terminated by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ethoxy chain may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the pyridine moiety and, consequently, exhibit different reactivity and applications.
Properties
CAS No. |
132537-22-5 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-16-5-6-17-7-8-18-9-10-19-13(15)12-3-2-4-14-11-12/h2-4,11H,5-10H2,1H3 |
InChI Key |
HNPDIYSXZRJPMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



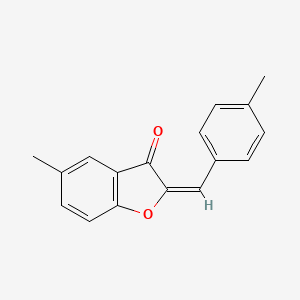
![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)




